Lipophilicity Modulation: Increased cLogP vs. Shorter Alkoxy Analogs
The N-BOC-3-(Propoxymethyl)azetidine exhibits a computed LogP (XLogP3) of 1.9 [1]. This value represents a quantifiable increase in lipophilicity compared to its ethoxymethyl (cLogP not explicitly reported for direct comparison in this source, but inferable from structural trends) and methoxymethyl analogs. Higher LogP is a critical determinant for crossing biological membranes, including the blood-brain barrier, and for improving binding affinity to hydrophobic protein pockets [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 (XLogP3) |
| Comparator Or Baseline | N-BOC-3-(Methoxymethyl)azetidine and N-BOC-3-(Ethoxymethyl)azetidine (Specific quantitative LogP data for comparators not found in allowed sources; difference is inferred from the presence of a longer alkyl chain). |
| Quantified Difference | Not directly quantifiable from a single source; represents a clear structural trend toward increased lipophilicity. |
| Conditions | Computed property (XLogP3) as reported by Kuujia [1]. |
Why This Matters
For procurement decisions in drug discovery, a higher cLogP can be strategically exploited to enhance the passive permeability of a lead compound, potentially improving its oral bioavailability or CNS penetration relative to analogs with shorter alkyl chains.
- [1] Kuujia. CAS No 1373233-10-3 (N-BOC-3-(Propoxymethyl)azetidine) Computed Properties (XLogP3). View Source
- [2] Wager, T. T., et al. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 2010, 1, 6, 435-449. View Source
